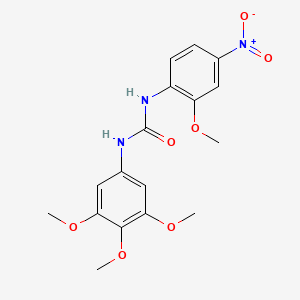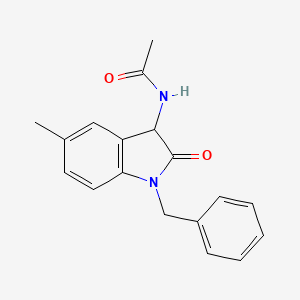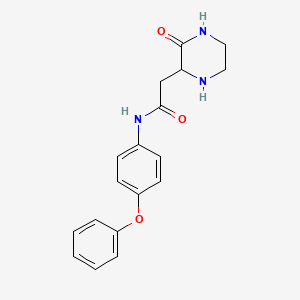![molecular formula C14H19N5O5S B4129525 1,3-DIMETHYL-5-[4-(METHYLSULFONYL)PIPERAZINO]-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE](/img/structure/B4129525.png)
1,3-DIMETHYL-5-[4-(METHYLSULFONYL)PIPERAZINO]-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
Overview
Description
1,3-DIMETHYL-5-[4-(METHYLSULFONYL)PIPERAZINO]-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is a complex organic compound with a benzimidazole core. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-[4-(METHYLSULFONYL)PIPERAZINO]-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. The process often includes nitration, sulfonation, and piperazine ring formation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-[4-(METHYLSULFONYL)PIPERAZINO]-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are often used to dissolve the compound and facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
1,3-DIMETHYL-5-[4-(METHYLSULFONYL)PIPERAZINO]-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-[4-(METHYLSULFONYL)PIPERAZINO]-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to the inhibition or activation of certain cellular processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-DIMETHYL-5-[4-(METHYLSULFONYL)PIPERAZINO]-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
- 1,3-dimethyl-5-[4-(methylsulfonyl)-1-piperazinyl]-6-nitro-1,3-dihydro-2H-benzimidazol-2-thione
- 1,3-dimethyl-5-[4-(methylsulfonyl)-1-piperazinyl]-6-nitro-1,3-dihydro-2H-benzimidazol-2-amine
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its combination of a benzimidazole core with a piperazine ring and a nitro group makes it a versatile compound for various applications.
Properties
IUPAC Name |
1,3-dimethyl-5-(4-methylsulfonylpiperazin-1-yl)-6-nitrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5S/c1-15-10-8-12(17-4-6-18(7-5-17)25(3,23)24)13(19(21)22)9-11(10)16(2)14(15)20/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNGVUMWLSCRLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C1=O)C)[N+](=O)[O-])N3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-[(diethylamino)carbonyl]-2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4129449.png)
![N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4129455.png)

![N-[2-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4129468.png)
![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4129481.png)
![5-bromo-N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4129482.png)

![2-[(cyclohexylamino)carbonothioyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4129488.png)


![ethyl 1-(3-{4-[(benzylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate](/img/structure/B4129513.png)
![methyl 2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4129516.png)
![ethyl 2-{[(2,6-dimethylmorpholin-4-yl)carbonothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4129536.png)
